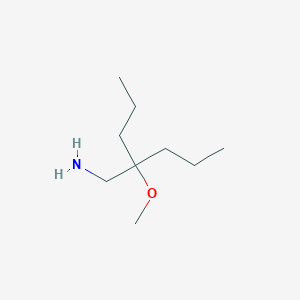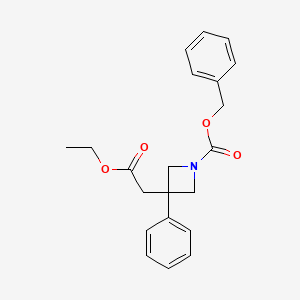
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate is an organic compound with the molecular formula C11H17NO4 It is characterized by the presence of an ethyl ester group, an acetamido group, and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the acetamido and cyclopropyl groups.
Ethyl 3-aminocrotonate: Contains an amino group instead of an acetamido group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl ring but lacks the ester and acetamido functionalities.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate |
InChI |
InChI=1S/C11H17NO4/c1-3-16-10(14)6-9(12-7(2)13)11(15)8-4-5-8/h8-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
QDLYWNZMJDALLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1CC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



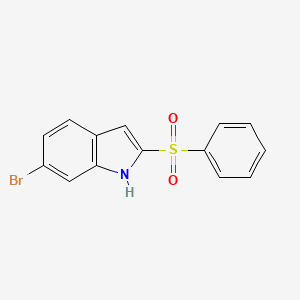
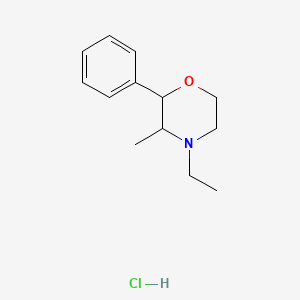
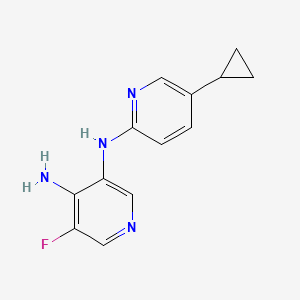
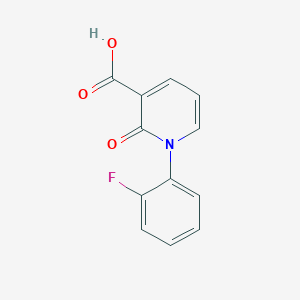
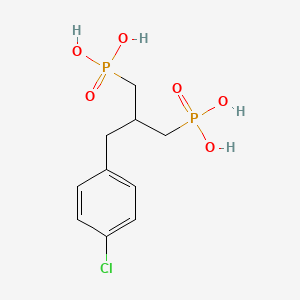
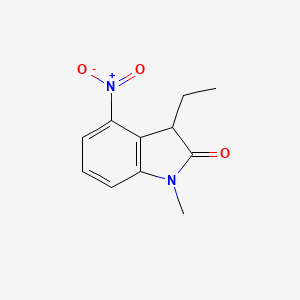
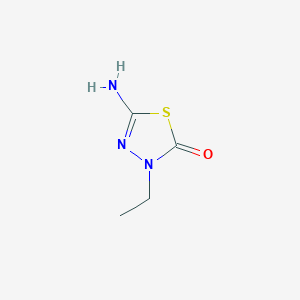


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
